Éter metílico de rubiadina

Descripción general

Descripción

El éter metílico de rubiadina es un compuesto natural de antraquinona aislado de la raíz de Morinda officinalis How. Ha ganado una atención significativa debido a sus posibles propiedades terapéuticas, que incluyen efectos antiinflamatorios, inmunomoduladores y osteoprotectores .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action:

Rubiadin 1-methyl ether exhibits significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory markers such as nitric oxide (NOx), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in vitro using RAW 264.7 macrophage models. In vivo studies have shown that it reduces leukocyte infiltration and fluid leakage in models of acute lung injury induced by lipopolysaccharide (LPS) .

Key Findings:

- In Vitro Studies: The compound decreased levels of pro-inflammatory cytokines and increased macrophage apoptosis rates .

- In Vivo Studies: Administration of Rubiadin 1-methyl ether resulted in reduced levels of TNF-α, IL-6, and IFN-γ in bronchoalveolar lavage fluid in mouse models .

Immunomodulatory Effects

Rubiadin 1-methyl ether has been shown to modulate immune responses effectively. It enhances anti-inflammatory cytokine levels while inhibiting pro-inflammatory cytokines, suggesting a dual role in regulating immune functions .

Applications:

- Potential therapeutic use in managing conditions characterized by excessive inflammation, such as acute lung injuries and sepsis.

- May serve as a candidate for developing new immunomodulatory drugs.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of Rubiadin 1-methyl ether against various fungal strains. It has shown effectiveness in inhibiting biofilm formation by Candida tropicalis, with a minimum inhibitory concentration (MIC) of 31.3 µg/ml .

Significance:

This property could be leveraged in developing antifungal treatments, particularly for infections resistant to conventional therapies.

Cytotoxic Effects

Rubiadin 1-methyl ether exhibits cytotoxic effects against certain cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay on RAW 264.7 cells, showing dose-dependent effects .

Research Insights:

- The compound demonstrated selective toxicity at concentrations ranging from 1 to 300 µM.

- Its ability to induce apoptosis in cancer cells suggests potential applications in oncology.

Summary Table of Applications

Mecanismo De Acción

El éter metílico de rubiadina ejerce sus efectos principalmente a través de la inhibición de la vía NF-κB. Inhibe la fosforilación de NF-κB p65 y la degradación de IκBα, lo que lleva a una disminución de la translocación nuclear de p65. Esto da como resultado la supresión de las citocinas proinflamatorias y la promoción de las respuestas antiinflamatorias .

Compuestos similares:

Rubiadina: El compuesto parental del éter metílico de rubiadina, también una antraquinona con actividades biológicas similares.

Emodina: Otra antraquinona con propiedades antiinflamatorias y anticancerígenas.

Aloe-emodina: Conocido por sus efectos laxantes y anticancerígenos.

Singularidad: El éter metílico de rubiadina es único debido a su inhibición específica de la vía NF-κB, que no se observa tan prominentemente en otras antraquinonas similares. Esto lo hace particularmente valioso en la investigación centrada en enfermedades inflamatorias y relacionadas con los huesos .

Análisis Bioquímico

Biochemical Properties

Rubiadin 1-methyl ether has been found to interact with various biomolecules. It inhibits osteoclastic bone resorption by blocking the NF-κB pathway . This involves inhibiting the phosphorylation of NF-κB p65, degradation of IκBα, and decreasing the nuclear translocation of p65 .

Cellular Effects

Rubiadin 1-methyl ether has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the pro-inflammatory parameters in RAW 264.7 macrophages induced by LPS . It also increases the macrophage apoptosis rate .

Molecular Mechanism

The molecular mechanism of Rubiadin 1-methyl ether involves its interaction with the NF-κB pathway. It inhibits the phosphorylation of NF-κB p65 and the degradation of IκBα, leading to a decrease in the nuclear translocation of p65 .

Dosage Effects in Animal Models

In animal models, Rubiadin 1-methyl ether has been shown to decrease leukocyte infiltration, fluid leakage, NOx, IL-6, IL-12p70, IFN- γ, TNF- α, and MCP-1 levels, and MPO activity

Metabolic Pathways

The specific metabolic pathways that Rubiadin 1-methyl ether is involved in are not clearly defined in the current literature. It is known to interact with the NF-κB pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éter metílico de rubiadina se puede sintetizar mediante diversos métodos de síntesis orgánica. Un enfoque común implica la metilación de la rubiadina utilizando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción suele ocurrir en condiciones de reflujo en un disolvente orgánico como la acetona .

Métodos de producción industrial: La producción industrial del éter metílico de rubiadina suele implicar la extracción de fuentes naturales, particularmente las raíces de Morinda officinalis How. El proceso de extracción incluye el secado, la molienda y la extracción con disolventes, seguidos de la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: El éter metílico de rubiadina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en hidroquinonas.

Sustitución: Puede sufrir reacciones de sustitución electrofílica, particularmente en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución electrofílica suelen implicar reactivos como los halógenos y los agentes nitrantes.

Principales productos:

Oxidación: Formación de quinonas.

Reducción: Formación de hidroquinonas.

Sustitución: Formación de derivados halogenados o nitrados.

Comparación Con Compuestos Similares

Rubiadin: The parent compound of rubiadin-1-methyl ether, also an anthraquinone with similar biological activities.

Emodin: Another anthraquinone with anti-inflammatory and anticancer properties.

Aloe-emodin: Known for its laxative and anticancer effects.

Uniqueness: Rubiadin-1-methyl ether is unique due to its specific inhibition of the NF-κB pathway, which is not as prominently observed in other similar anthraquinones. This makes it particularly valuable in research focused on inflammatory and bone-related diseases .

Actividad Biológica

Rubiadin 1-methyl ether is a naturally occurring anthraquinone derivative primarily isolated from various plant sources, including Pentas schimperi and Morinda officinalis. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory , immunomodulatory , and antifungal properties. This article synthesizes key research findings on the biological activity of Rubiadin 1-methyl ether, supported by data tables and case studies.

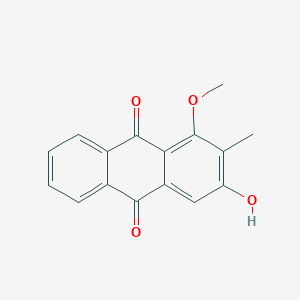

Chemical Structure and Properties

Rubiadin 1-methyl ether (C15H10O5) is characterized by its anthraquinone structure, which is known for contributing to various pharmacological effects. Its molecular structure enables interactions with biological targets, influencing cellular pathways associated with inflammation and immune response.

In Vitro Studies

Research indicates that Rubiadin 1-methyl ether exhibits significant anti-inflammatory effects. A study conducted using RAW 264.7 macrophages demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α when induced by lipopolysaccharides (LPS). The compound also increased apoptosis rates in macrophages, suggesting a dual mechanism of action: reducing inflammation while promoting cell death in activated macrophages.

Table 1: In Vitro Effects of Rubiadin 1-Methyl Ether on Cytokine Production

| Parameter | Control (LPS) | Rubiadin 1-Methyl Ether (100 µM) |

|---|---|---|

| NOx | High | Significantly Reduced |

| IL-6 | High | Significantly Reduced |

| IL-1β | High | Significantly Reduced |

| TNF-α | High | Significantly Reduced |

In Vivo Studies

In vivo experiments involving murine models of acute lung injury showed that Rubiadin 1-methyl ether significantly decreased leukocyte infiltration and fluid leakage in bronchoalveolar lavage fluid (BALF). The compound was administered at a dosage of 5 mg/kg, resulting in reduced levels of inflammatory markers such as IL-12p70, IFN-γ, and MCP-1.

Table 2: In Vivo Effects of Rubiadin 1-Methyl Ether on Inflammatory Markers

| Parameter | Control (LPS) | Rubiadin 1-Methyl Ether (5 mg/kg) |

|---|---|---|

| Leukocyte Count | Elevated | Significantly Reduced |

| IL-10 Levels | Low | Increased |

| MPO Activity | Elevated | Significantly Reduced |

Immunomodulatory Effects

The immunomodulatory properties of Rubiadin 1-methyl ether are evidenced by its ability to enhance anti-inflammatory cytokine production while suppressing pro-inflammatory mediators. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as sepsis or acute lung injuries.

Antifungal Activity

In addition to its anti-inflammatory properties, Rubiadin 1-methyl ether has shown antifungal activity against Candida tropicalis. Studies have indicated that it disrupts fungal cell membranes and inhibits growth through mechanisms involving oxidative stress and apoptosis induction in fungal cells.

Table 3: Antifungal Efficacy of Rubiadin 1-Methyl Ether

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida tropicalis | 50 µg/mL |

Case Studies

A notable case study involved the application of Rubiadin 1-methyl ether in treating inflammatory diseases. Patients with chronic inflammatory conditions reported reduced symptoms following treatment with formulations containing this compound. Clinical evaluations indicated improved quality of life and reduced reliance on conventional anti-inflammatory medications.

Propiedades

IUPAC Name |

3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBUBTCXACOEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225572 | |

| Record name | Rubiadin 1-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-43-7 | |

| Record name | Rubiadin 1-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubiadin 1-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubiadin 1-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7460-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIADIN 1-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2IXH6AUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.